![molecular formula C17H18N2 B254831 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine](/img/structure/B254831.png)
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. This compound has a unique chemical structure that allows it to selectively target and inhibit key enzymes involved in the growth and survival of cancer cells.
作用機序
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine works by selectively inhibiting key enzymes involved in the B-cell receptor (BCR) signaling pathway, which is critical for the growth and survival of cancer cells. By blocking this pathway, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been shown to have minimal toxicity and side effects in preclinical studies, indicating its potential as a safe and effective treatment for B-cell malignancies. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been found to have synergistic effects when combined with other anti-cancer drugs, further enhancing its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is its high selectivity for BCR signaling enzymes, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the specific cancer type and genetic mutations present in the tumor cells. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine may require further optimization and testing before it can be used in clinical trials.
将来の方向性
There are several potential future directions for 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine research, including:
1. Clinical trials to evaluate the safety and efficacy of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine in humans with B-cell malignancies.
2. Further optimization of the compound to improve its potency and selectivity.
3. Combination studies with other anti-cancer drugs to enhance its therapeutic effects.
4. Development of biomarkers to predict response to 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine treatment.
5. Investigation of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine's potential for use in other cancer types and diseases.
In conclusion, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is a promising small molecule inhibitor with potential as a safe and effective treatment for B-cell malignancies. Its unique chemical structure and selective mechanism of action make it an attractive candidate for further research and development.
合成法
The synthesis of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine involves several steps, including the formation of imidazo[1,5-a]pyridine core and the introduction of the tert-butylphenyl group. The process has been optimized to produce high yields of pure compound suitable for further research and development.
科学的研究の応用
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has demonstrated potent anti-tumor activity and improved survival rates compared to standard chemotherapy treatments.
特性
製品名 |
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine |
---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)14-9-7-13(8-10-14)16-18-12-15-6-4-5-11-19(15)16/h4-12H,1-3H3 |
InChIキー |
JEPOKBACZCNASS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。